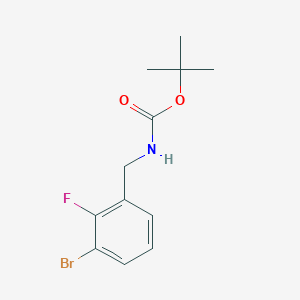![molecular formula C23H24N6O4 B2937509 1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1005947-49-8](/img/structure/B2937509.png)
1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide” is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, showcasing the diversity in their structural frameworks. For instance, Hassan et al. (2014) detailed the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the structural establishment through elemental and spectral analysis, including IR, MS, 1H-NMR, and 13C-NMR techniques (Hassan, Hafez, & Osman, 2014). Similarly, research by Wang et al. (2017) provided X-ray powder diffraction data for a related compound, an important intermediate in the synthesis of the anticoagulant apixaban, demonstrating the compound's crystalline structure and purity (Wang, Suo, Zhang, Hou, & Li, 2017).
Biological Activities and Applications
Investigations into the biological activities of these compounds have revealed promising results, particularly in the realms of anticancer and anti-inflammatory research. For example, derivatives synthesized by Hassan et al. (2014) were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer therapy (Hassan, Hafez, & Osman, 2014). Furthermore, research by Abu‐Hashem et al. (2020) on novel benzodifuranyl; 1,3,5-triazines; oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showcased significant analgesic and anti-inflammatory activities, suggesting a wide range of therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (fXa) . Factor Xa is a key enzyme in the coagulation cascade that leads to blood clotting. By binding to this enzyme, the compound can effectively inhibit its activity.
Mode of Action
The compound interacts with Factor Xa through a bicyclic tetrahydropyrazolopyridinone scaffold . This structure allows the compound to bind tightly to the enzyme, inhibiting its activity and preventing the progression of the coagulation cascade .
Biochemical Pathways
By inhibiting Factor Xa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This can prevent excessive clotting and reduce the risk of conditions such as deep vein thrombosis and pulmonary embolism.
Pharmacokinetics
The compound has been designed to have good oral bioavailability . This means it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation.
Result of Action
The inhibition of Factor Xa results in a reduction in blood clotting . This can help to prevent the formation of dangerous clots in the blood vessels, reducing the risk of stroke and other serious cardiovascular events.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-13-10-19(29(27-13)23-24-18-5-3-4-17(18)22(32)26-23)25-21(31)14-11-20(30)28(12-14)15-6-8-16(33-2)9-7-15/h6-10,14H,3-5,11-12H2,1-2H3,(H,25,31)(H,24,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWASCFMQEZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C4=NC5=C(CCC5)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)
![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)
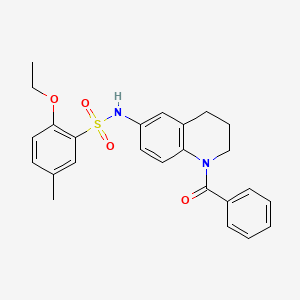
![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
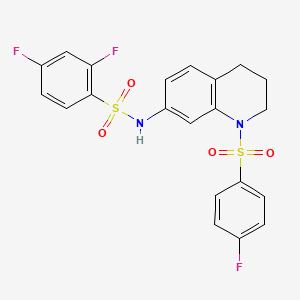
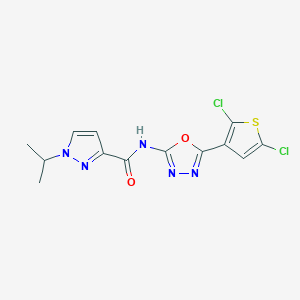
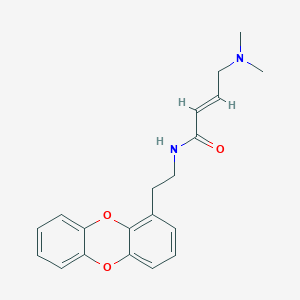
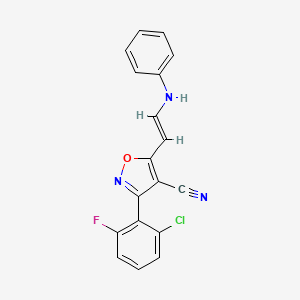
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)
